4H-benzimidazole
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Overview
Description
4H-benzimidazole is a benzimidazole. It is a tautomer of a 1H-benzimidazole, a 2H-benzimidazole and a 3aH-benzimidazole.
Scientific Research Applications
Agricultural and Veterinary Medicine Applications : Benzimidazoles are widely used in agriculture and veterinary medicine, primarily as fungicides and anthelminthic drugs. They have a specific mode of action as inhibitors of microtubule assembly, binding to the tubulin molecule. This characteristic makes them effective in controlling fungal diseases in crops and parasitic worms in animals (Davidse, 1986).
Antimicrobial and Antifungal Properties : Benzimidazole derivatives exhibit significant antibacterial, antifungal, and antimicrobial activities. For example, certain derivatives have been found to inhibit DNA topoisomerases in mammalian cells, making them potential candidates for treating bacterial infections (Alpan, Gunes, & Topçu, 2007). Additionally, some novel benzimidazole derivatives have shown potent antifungal activities against various Candida species (Karaburun et al., 2019).
Cancer Research and Chemotherapy : Benzimidazole derivatives have experimental applications in cancer chemotherapy. For example, benzimidazole-chalcone hybrids have demonstrated potential as non-intercalative topoisomerase II catalytic inhibitors, showing promise for anti-tumor therapy (Zhou et al., 2020).
Inhibitory Effects on Viral Replication : Some benzimidazole derivatives have been evaluated for their ability to inhibit viral replication. For instance, specific derivatives have shown significant inhibitory activity against the hepatitis C virus (El Diwani et al., 2014).
Corrosion Inhibition : Benzimidazole derivatives have also found applications in industrial settings, such as inhibiting corrosion in metals. Studies indicate that certain benzimidazole derivatives can effectively prevent mild steel corrosion in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).
Development of Antibacterial Agents : The structural similarity of benzimidazole to naturally occurring nucleotides makes it an interesting candidate for developing new antibacterial agents. Recent studies focus on creating benzimidazole-based compounds to combat various bacterial strains (Song & Ma, 2016).
Properties
CAS No. |
36579-63-2 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
4H-benzimidazole |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-3,5H,4H2 |
InChI Key |
VSTRESXSGAUGKC-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=NC=N2 |
Canonical SMILES |
C1C=CC=C2C1=NC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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